6-beta-Naloxol (D5 hydrochloride) is a deuterium-labeled opioid antagonist closely related to naloxone, a well-known medication used to counteract opioid overdose. This compound is particularly significant in chemical research due to its unique properties and potential applications in pharmacology. As a metabolite of naloxone, 6-beta-Naloxol plays a role in similar metabolic pathways, making it a subject of interest for studies related to opioid receptors and their antagonistic effects .
6-beta-Naloxol is classified as an opioid antagonist and is derived from naloxone through metabolic processes. It is identified chemically as C19H19D5ClNO4, with a molecular weight of 370.88 g/mol. The compound can be synthesized in laboratory settings and is available for research purposes from various chemical suppliers .
The synthesis of 6-beta-Naloxol typically involves the reduction of naloxone. The primary methods include:
The synthetic routes are often optimized for efficiency and yield, utilizing advanced techniques such as high-performance liquid chromatography for purification.
6-beta-Naloxol participates in various chemical reactions typical for opioid derivatives, including:
As an opioid antagonist, 6-beta-Naloxol functions by binding to opioid receptors in the central nervous system, specifically the mu-opioid receptor. This binding inhibits the effects of opioid agonists, thereby reversing their action. The mechanism involves:
The stability of 6-beta-Naloxol under various conditions has been studied, indicating that it retains its properties when stored correctly over extended periods.
6-beta-Naloxol is primarily utilized in scientific research related to:
6-beta-Naloxol D5 hydrochloride (chemical formula: C₁₉H₁₈D₅ClNO₄; molecular weight: 370.88 g/mol) is a deuterium-labeled analog of 6-beta-naloxol hydrochloride, which itself is a key impurity and metabolite of the opioid antagonist naloxone [1] [7]. This isotopically labeled compound incorporates five deuterium atoms at specific molecular positions (1,1,2,3,3-pentadeuterioprop-2-enyl), enhancing its utility in advanced pharmacological research without altering its primary receptor interactions [1] . It is classified as a stable isotope-labeled compound and serves as a critical tool for tracing metabolic pathways, quantifying biological distribution, and elucidating mechanisms of opioid receptor antagonism [1] [10].
6-beta-Naloxol D5 hydrochloride belongs to a class of morphinan derivatives with structural similarities to both naloxone and naltrexone. Its core structure features the characteristic opioid antagonist backbone: a bicyclic system comprising benzofuro[3,2-e]isoquinoline with specific hydroxylations at positions 4a, 7, and 9 [1] [7]. Key structural analogs include:
Table 1: Structural and Functional Comparison of Select Opioid Antagonists
| Compound | Molecular Formula | Key Structural Features | Primary Research Application |
|---|---|---|---|
| 6-beta-Naloxol D5 HCl | C₁₉H₁₈D₅ClNO₄ | Allyl group with deuterium, 6β-OH | Metabolic tracing, receptor binding assays |
| 6-beta-Naltrexol | C₂₀H₂₅NO₄ | Cyclopropylmethyl, 6β-OH | Peripheral opioid antagonism studies |
| Naloxone | C₁₉H₂₁NO₄ | Allyl group, 6-ketone | Standard reversal agent for opioid overdose |
Research demonstrates that analogs like 6-beta-naltrexol exhibit biased antagonism, preferentially blocking opioid effects on gastrointestinal transit over central nervous system (CNS)-mediated antinociception. For instance, 6-beta-naltrexol is 10-fold more potent in inhibiting hydrocodone-induced constipation than analgesia in murine models [3]. This peripheral selectivity is attributed to reduced blood-brain barrier permeability, a property likely shared by 6-beta-naloxol due to analogous polar hydroxyl groups [3] [6].
Deuterium (D), a stable hydrogen isotope, is strategically incorporated into pharmaceutical compounds to:
In 6-beta-Naloxol D5 hydrochloride, deuterium atoms are positioned on the allyl moiety (C₃H₅ group attached to nitrogen), making this segment resistant to oxidative metabolism [1] . This labeling facilitates:
Table 2: Impact of Deuterium Labeling on Key Compound Properties
| Property | Unlabeled 6-beta-Naloxol | 6-beta-Naloxol D5 HCl | Research Advantage |
|---|---|---|---|
| Molecular Weight | 365.85 g/mol | 370.88 g/mol | Detection via mass shift in spectrometry |
| Allyl Group Metabolism | Rapid oxidative cleavage | Slowed deuterium-sensitive cleavage | Extended in vivo observation windows |
| Synthesis Complexity | Standard organic reduction | Requires deuterated reagents/Mitsunobu reaction | Purity control for mechanistic studies |
Synthesis typically employs the Mitsunobu reaction to invert C6 stereochemistry, followed by deuterium incorporation using labeled propene derivatives . Enzymatic reduction of naloxone with deuterated cofactors (e.g., NAD-D) represents an alternative route, though species-dependent variability (e.g., guinea pig vs. rat liver enzymes) necessitates careful optimization .
6-beta-Naloxol D5 hydrochloride addresses two critical challenges in opioid research:A. Peripheral Opioid Receptor SelectivityUnlike traditional antagonists (e.g., naloxone), 6-beta-naloxol analogs show reduced CNS penetration, making them ideal tools to dissect peripheral vs. central opioid effects. Studies of related compounds (e.g., 6-beta-naltrexol) confirm:
B. Abuse Deterrence and Co-Formulation ApplicationsDeuterated antagonists like 6-beta-Naloxol D5 HCl enable the design of:
C. Receptor Interaction ProfilingAs a neutral antagonist, 6-beta-naloxol lacks inverse agonist activity, allowing isolation of endogenous opioid tone effects. Research applications include:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5